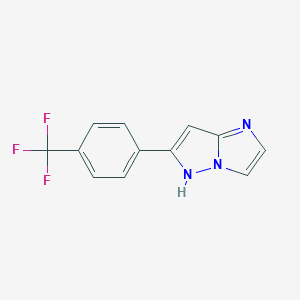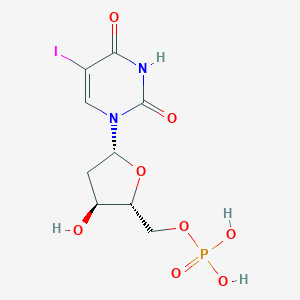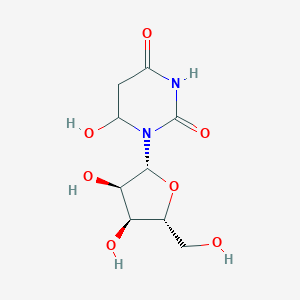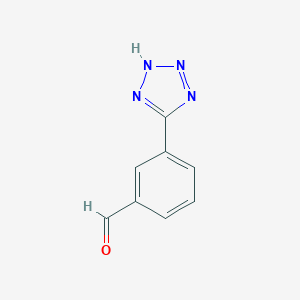![molecular formula C12H14N2 B159898 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-24-9](/img/structure/B159898.png)
10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Vue d'ensemble
Description
10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both an indole and a pyrazine moiety, making it a versatile scaffold for chemical modifications and biological activity studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-cyanoindole as a starting material, which undergoes a series of reactions including the Mitsunobu reaction to yield the desired product . The reaction conditions often require the use of reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in an inert atmosphere.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products Formed: The products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antifungal activity against pathogenic strains of Aspergillus and Candida.
Medicine: Potential use as an antifungal agent, with studies showing activity against various fungal strains.
Industry: Possible applications in the development of new materials and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism by which 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole exerts its effects, particularly its antifungal activity, involves the inhibition of fungal cell wall synthesis and disruption of membrane integrity . The compound targets specific enzymes and pathways critical for fungal growth and survival, leading to cell death.
Comparaison Avec Des Composés Similaires
- 4-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
- 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Comparison: Compared to its analogs, 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole exhibits unique structural features that contribute to its distinct biological activities. For instance, the presence of the methyl group at the 10-position enhances its antifungal properties . Additionally, the fused ring system provides a rigid framework that can be exploited for further chemical modifications.
Propriétés
IUPAC Name |
10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-10-4-2-3-5-11(10)14-7-6-13-8-12(9)14/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAUDQJTSPAXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCN2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562024 | |
| Record name | 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126718-24-9 | |
| Record name | 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















